molecular formula C24H25ClN2O3S B423728 4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide

4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B423728
M. Wt: 457g/mol
InChI Key: METXZKLRNFJEEU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C24H25ClN2O3S and a molecular weight of 456.9849 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted aniline, and a sulfonyl phenyl group attached to a benzamide core.

Preparation Methods

The synthesis of 4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-[(3-chloro-2-methylanilino)sulfonyl]aniline under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The chloro-substituted aniline moiety may also contribute to binding affinity and specificity .

Properties

Molecular Formula

C24H25ClN2O3S

Molecular Weight

457g/mol

IUPAC Name

4-tert-butyl-N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C24H25ClN2O3S/c1-16-21(25)6-5-7-22(16)27-31(29,30)20-14-12-19(13-15-20)26-23(28)17-8-10-18(11-9-17)24(2,3)4/h5-15,27H,1-4H3,(H,26,28)

InChI Key

METXZKLRNFJEEU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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